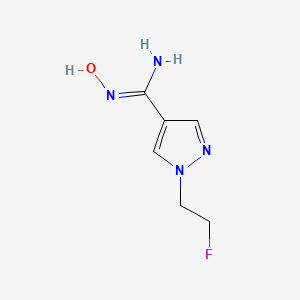
1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a hydroxy group, and a carboximidamide group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluoroethylating agent, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent like hydrogen peroxide or a hydroxylating reagent such as N-hydroxyphthalimide.
Formation of the Carboximidamide Group: The carboximidamide group can be introduced by reacting the pyrazole derivative with an appropriate amidine reagent, such as formamidine acetate, under mild conditions.
Industrial Production Methods
Industrial production of 1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the role of pyrazole derivatives in biological systems and their interactions with enzymes and receptors.
Industrial Applications:
作用机制
The mechanism of action of 1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, while the carboximidamide group can interact with active sites of enzymes, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
1-(2-fluoroethyl)-1H-pyrazole-4-carboximidamide: Lacks the hydroxy group, which may affect its biological activity and solubility.
1-(2-chloroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide: The chloroethyl group may have different reactivity and biological properties compared to the fluoroethyl group.
1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-3-carboximidamide: The position of the carboximidamide group on the pyrazole ring can influence the compound’s reactivity and biological activity.
Uniqueness
1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluoroethyl group enhances its lipophilicity, while the hydroxy and carboximidamide groups provide opportunities for hydrogen bonding and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAJQOUAFRPSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1CCF)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
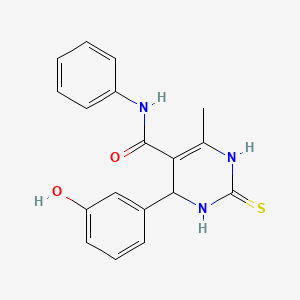
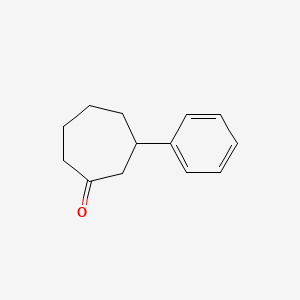
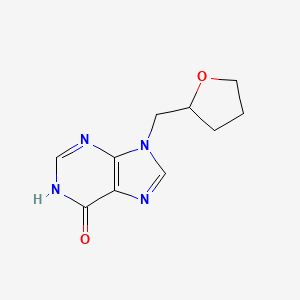
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2586168.png)
![N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2586169.png)
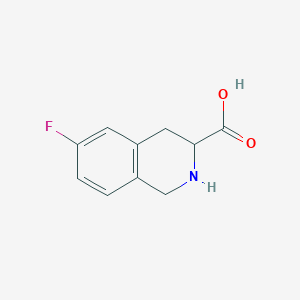
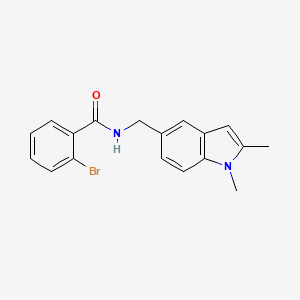
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine](/img/structure/B2586172.png)
![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2586173.png)
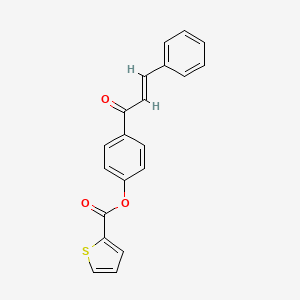
![N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2586177.png)
![ethyl 3-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2586179.png)
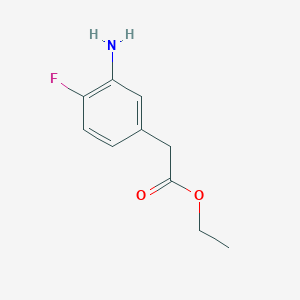
![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586185.png)
